molecular formula C8H5ClF3NO2 B13043929 5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid

5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid

Cat. No.: B13043929
M. Wt: 239.58 g/mol
InChI Key: AVZJBWHOVDTGCO-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF3NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-4-(trifluoromethyl)benzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)benzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

    5-Amino-2-chloro-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the trifluoromethyl group, affecting its chemical properties and reactivity.

Uniqueness

5-Amino-2-chloro-4-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and functions.

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

5-amino-2-chloro-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5ClF3NO2/c9-5-2-4(8(10,11)12)6(13)1-3(5)7(14)15/h1-2H,13H2,(H,14,15)

InChI Key

AVZJBWHOVDTGCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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